molecular formula C13H19ClN4 B2587479 7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine CAS No. 477870-03-4

7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine

Cat. No.: B2587479
CAS No.: 477870-03-4
M. Wt: 266.77
InChI Key: IHVLCFGXWABDPI-UHFFFAOYSA-N
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Description

7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroquinazoline.

    Alkylation: The 4-chloroquinazoline is then alkylated with 3-(dimethylamino)propylamine under controlled conditions to introduce the dimethylamino propyl group.

    Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce the double bonds and obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-chloroquinazoline: A precursor in the synthesis of the compound.

    3-(dimethylamino)propylamine: An alkylating agent used in the synthesis.

    Quinazoline derivatives: A class of compounds with similar structures and diverse biological activities.

Uniqueness

7-chloro-N-[3-(dimethylamino)propyl]-4a,8a-dihydroquinazolin-4-amine is unique due to its specific substitution pattern and the presence of the dimethylamino propyl group, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

IUPAC Name

3-[(7-chloro-4a,8a-dihydro-3H-quinazolin-4-ylidene)amino]-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4/c1-18(2)7-3-6-15-13-11-5-4-10(14)8-12(11)16-9-17-13/h4-5,8-9,11-12H,3,6-7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVLCFGXWABDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN=C1C2C=CC(=CC2N=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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